molecular formula C25H17F3N4O3 B1191590 BGB-290

BGB-290

カタログ番号: B1191590
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor this compound selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi

科学的研究の応用

Enhanced Efficacy in Combination Therapies

BGB-290 has shown promising results when used in combination with other cancer therapies. A study explored the combination of this compound with the anti-PD-1 monoclonal antibody BGB-A317 in advanced solid tumors, hypothesizing that the inhibition of PARP by this compound may promote the release of neoantigens, potentially increasing the efficacy of immunotherapy (Friedlander et al., 2017). This approach aims to enhance the immune response against cancer cells, providing a novel strategy for cancer treatment.

Application in Chemoresistance

The role of this compound in overcoming chemoresistance has been a significant area of research. A phase I dose-escalation study of this compound in Chinese subjects with advanced ovarian, fallopian, and primary peritoneal, or advanced triple-negative breast cancer showed that this compound, by inhibiting PARP, could enhance the cytotoxicity of traditional chemotherapeutics like doxorubicin in acute myeloid leukemia (AML) cells. This is attributed to increased DNA damage in cancer cells, suggesting this compound's potential in improving chemosensitivity (Xu et al., 2021).

Neuroprotection and Brain Penetration

This compound’s ability to cross the blood-brain barrier positions it as a promising candidate for treating brain-related malignancies. Studies have demonstrated this compound's synergistic effects with temozolomide in glioblastoma models, suggesting its potential in enhancing therapeutic outcomes in brain cancer treatments (Gupta et al., 2015). This characteristic is particularly significant for treating tumors in the central nervous system, where drug penetration is a major challenge.

Inhibition in Small Cell Lung Cancer (SCLC)

Research has also explored this compound's effects on small cell lung cancer (SCLC), demonstrating its potent and selective inhibition of PARP1/2. This compound showed excellent in vitro and in vivo activity in BRCA mutant tumors and demonstrated good combination activity with chemotherapeutics in patient biopsy-derived SCLC models (Tang et al., 2015). This suggests this compound's utility in enhancing the efficacy of existing chemotherapeutic regimens for SCLC.

特性

分子式

C25H17F3N4O3

SMILES

Unknown

外観

Solid powder

同義語

BGB-290;  BGB 290;  BGB290.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。